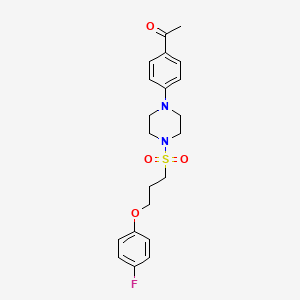
1-(4-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)phenyl)ethanone is a derivative of phenylpiperazine, a class of organic compounds known for their various biological activities. The presence of a sulfonyl group and a fluorophenoxy moiety suggests that this compound could have interesting chemical properties and potential as a biological agent.
Synthesis Analysis
The synthesis of related phenylpiperazine derivatives has been explored through electrochemical methods. For instance, the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles has been studied, leading to the formation of new arylthiobenzazoles . Another study demonstrated the electrochemical synthesis of new phenylpiperazine derivatives using arylsulfinic acids as nucleophiles . These methods provide a green chemistry approach, avoiding the use of hazardous reagents and minimizing waste.
Molecular Structure Analysis
The molecular structure of phenylpiperazine derivatives is characterized using various spectroscopic techniques. Proton-nuclear magnetic resonance (1H-NMR), carbon-nuclear magnetic resonance (13C-NMR), and Infra Red (IR) spectral data, along with CHN analysis, are typically employed to confirm the structure of synthesized compounds . These techniques would be essential in analyzing the structure of 1-(4-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)phenyl)ethanone.
Chemical Reactions Analysis
Phenylpiperazine derivatives can undergo nucleophilic substitution reactions, as seen in the synthesis of N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine . The electrochemical synthesis methods also involve Michael addition reactions, where the electrochemically generated p-quinone imine reacts with nucleophiles to form the desired products . These reactions are crucial for the functionalization of the phenylpiperazine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylpiperazine derivatives are influenced by their substituents. The introduction of sulfonyl groups and other substituents can affect the solubility, melting point, and biological activity of these compounds. For example, the antibacterial activities of various 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have been investigated, showing that specific derivatives exhibit significant antibacterial properties . These properties are important for the potential application of these compounds as antibacterial agents.
Applications De Recherche Scientifique
Electrochemical Synthesis
Researchers have explored electrochemical methods to synthesize new phenylpiperazine derivatives, highlighting a green and efficient approach to producing compounds related to "1-(4-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)phenyl)ethanone". These methods provide a sustainable pathway for generating complex molecules with potential applications in drug development and materials science (Nematollahi & Amani, 2011).
Analytical Derivatization
A novel sulfonate reagent has been synthesized for use in analytical derivatization in liquid chromatography. This reagent aids in the sensitive detection of analytes and showcases the utility of phenylpiperazine derivatives in enhancing analytical methodologies. The application of such derivatives in analytical chemistry can lead to improvements in the detection and quantification of various substances (Hsin-Lung Wu et al., 1997).
Medicinal Chemistry
In medicinal chemistry, derivatives of the core structure have been synthesized and evaluated for their antibacterial activities, demonstrating the potential of phenylpiperazine derivatives as therapeutic agents. Such research underlines the importance of structural modifications in discovering new drugs with enhanced efficacy and safety profiles (M. Vinaya et al., 2008).
Mécanisme D'action
Target of Action
Similar compounds with sulfonyl piperazine structures have been found to bind to the colchicine binding site of tubulin .
Mode of Action
It is suggested that similar compounds interact with their targets (such as tubulin) by binding to specific sites, which can lead to changes in the target’s function .
Biochemical Pathways
If the compound does indeed bind to tubulin, it could potentially affect microtubule dynamics and related cellular processes .
Result of Action
If the compound does interact with tubulin, it could potentially disrupt microtubule dynamics, affecting processes such as cell division and intracellular transport .
Propriétés
IUPAC Name |
1-[4-[4-[3-(4-fluorophenoxy)propylsulfonyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-17(25)18-3-7-20(8-4-18)23-11-13-24(14-12-23)29(26,27)16-2-15-28-21-9-5-19(22)6-10-21/h3-10H,2,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMNAIYGMZSROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)phenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-(4-Methoxyphenyl)acetyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009163.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone](/img/structure/B3009166.png)
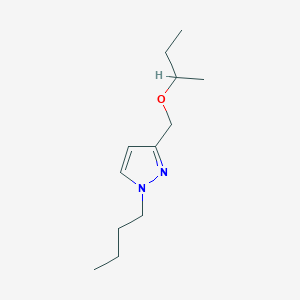
![Ethyl 2-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B3009169.png)
![6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile](/img/structure/B3009173.png)
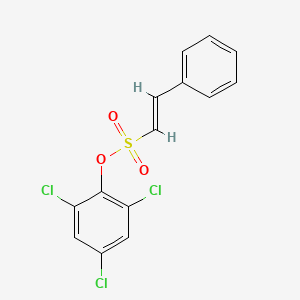
![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B3009175.png)
![6-tert-butyl-2-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3009176.png)
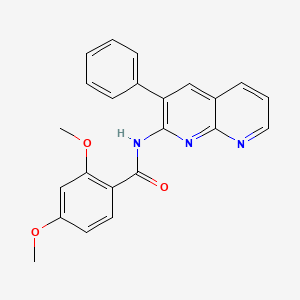
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B3009179.png)
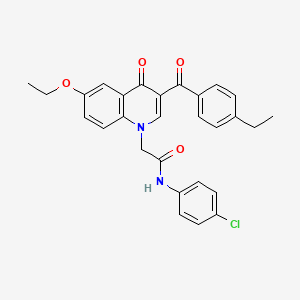
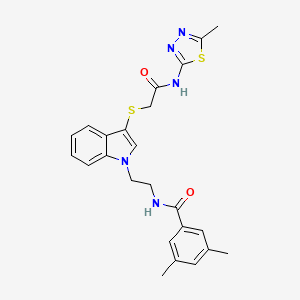
![7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B3009183.png)